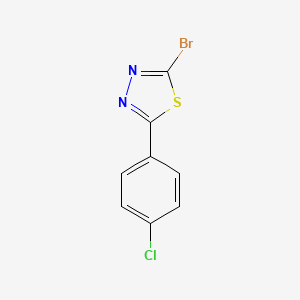

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYOCBCOIDTQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Executive Summary & Biological Context

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a high-value intermediate for the synthesis of bioactive sulfonamides, anticancer agents (imidazothiadiazoles), and antiviral compounds.[1]

The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and oxadiazole rings, offering improved lipophilicity and metabolic stability. The presence of the C2-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

| Parameter | Data |

| Chemical Name | 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole |

| PubChem CID | 63383843 |

| CAS Number (Precursor) | 28004-62-8 (Refers to the 2-Amino analog; Bromo derivative is synthesized from this) |

| Molecular Formula | |

| Molecular Weight | 275.55 g/mol |

| SMILES | C1=CC(=CC=C1C2=NN=C(S2)Br)Cl |

| InChI Key | VCFJIQZDRWJWAX-UHFFFAOYSA-N |

| Element Count | C: 8, H: 4, Br: 1, Cl: 1, N: 2, S: 1 |

Structural Diagram & Numbering

The molecule features a planar 1,3,4-thiadiazole ring conjugated to a para-chlorophenyl group. The electron-withdrawing nature of the thiadiazole ring, amplified by the chlorine substituent, makes the C2-position highly electrophilic.

Figure 1: Structural connectivity highlighting the reactive C2-bromo handle and the lipophilic C5-aryl tail.[1][2][3][4][5][6][7][8]

Physicochemical Properties (Predicted & Observed)

The following data integrates predicted values with experimental observations from close structural analogs (e.g., 2-bromo-5-phenyl-1,3,4-thiadiazole) to provide a reliable working profile.

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 120 – 150 °C (Predicted) | Lower than its amino-precursor (229–233 °C) due to loss of H-bond donor capability. |

| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic. Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. |

| Solubility (Organic) | High | Soluble in DCM, CHCl3, DMSO, DMF, and hot Ethanol. |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Very weak base. Protonation occurs only in strong mineral acids. |

| Polar Surface Area | ~ 25.9 Ų | Good membrane permeability (Rule of 5 compliant). |

Electronic Characterization[15]

-

Electron Deficiency: The 1,3,4-thiadiazole ring is

-deficient, making the C2-bromide highly susceptible to nucleophilic attack (e.g., by amines or thiols). -

Halogen Bonding: The para-chloro substituent creates a "sigma-hole," potentially facilitating halogen bonding interactions with carbonyl oxygens in protein targets.

Synthetic Pathway & Purification Protocol[3][7]

The synthesis of 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole is most reliably achieved via a Sandmeyer-type reaction starting from the commercially available 2-amino precursor. This pathway ensures regioselectivity and high purity.

Reaction Workflow

Figure 2: Sandmeyer bromination workflow for high-yield synthesis.

Detailed Protocol (Self-Validating)

-

Diazotization: Suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous acetonitrile (MeCN). Add Copper(II) bromide (

, 1.5 eq). -

Addition: Cool the mixture to 0–5 °C. Dropwise add tert-butyl nitrite (

-BuONO, 1.5 eq) over 20 minutes. Validation: Evolution of -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench & Workup: Pour into ice-cold dilute HCl (to solubilize copper salts). Extract with Dichloromethane (DCM).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize the crude solid from hot Ethanol to yield pure off-white crystals.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

1H NMR Spectroscopy (DMSO- , 400 MHz)

The spectrum is simple due to the symmetry of the para-substituted phenyl ring and the lack of protons on the thiadiazole core.

-

7.90 – 8.00 ppm (d, 2H,

-

7.55 – 7.65 ppm (d, 2H,

-

Note: Absence of a broad singlet at

7.0–8.0 ppm confirms the complete conversion of the

Mass Spectrometry (ESI/GC-MS)

The isotope pattern is the definitive confirmation tool for this molecule.

-

Molecular Ion (

): 274 (approx). -

Isotope Pattern:

-

M (79Br, 35Cl): Base peak.

-

M+2: Significant peak (due to 81Br and 37Cl combinations). Relative intensity approx 130% of M (due to 1:1 Br ratio and 3:1 Cl ratio).

-

M+4: Small peak (81Br + 37Cl).

-

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

-

Synthesis of 2-amino precursors: Scientific Laboratory Supplies. "2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Properties". Available at: [Link]

-

Antiviral Applications: Molecules 2010, 15(12), 9046-9056. "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides". Available at: [Link]

-

PubChem Compound Summary: "2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole" (Structural Analog Data). CID 63383843.[9][4] Available at: [Link]

-

General Thiadiazole Bioactivity: Rasayan Journal of Chemistry. "Biological Profile of Thiadiazole". Available at: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (C9H6BrClN2S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20.198.91.3:8080 [20.198.91.3:8080]

- 7. jocpr.com [jocpr.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. PubChemLite - 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (C9H6BrClN2S) [pubchemlite.lcsb.uni.lu]

Structural Elucidation and Synthetic Characterization of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust bioisosteric properties and diverse biological activities, including antimicrobial and anticancer profiles[1]. Within this class, halogenated derivatives such as 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole serve as critical electrophilic intermediates for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2][3].

This technical whitepaper provides an in-depth guide to the synthesis and multi-modal structural elucidation of 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole. By dissecting the causality behind non-aqueous Sandmeyer bromination and establishing a self-validating analytical matrix (HRMS, NMR, and FT-IR), this guide equips synthetic and analytical chemists with the foundational logic required to characterize complex di-halogenated heterocycles.

Synthetic Workflow & Mechanistic Rationale

The installation of a bromine atom at the C-2 position of the electron-deficient 1,3,4-thiadiazole ring is notoriously challenging via direct electrophilic aromatic substitution. Instead, the transformation is achieved through a non-aqueous Sandmeyer-type bromination starting from the readily available 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole precursor.

Mechanistic Causality

Traditional aqueous Sandmeyer conditions (NaNO₂ / HCl) often fail for 1,3,4-thiadiazoles due to the rapid hydrolysis of the highly reactive diazonium intermediate, which yields the undesired 2-hydroxy-1,3,4-thiadiazole byproduct. To circumvent this, a non-aqueous system utilizing tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and Copper(II) bromide (CuBr₂) as both the bromide source and single-electron transfer (SET) mediator is employed[3]. The use of Cu(II) rather than Cu(I) in anhydrous acetonitrile stabilizes the transient radical species and accelerates the halide delivery, suppressing protodeamination.

Fig 1. Sequential workflow of the non-aqueous Sandmeyer bromination.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that the hazardous diazonium intermediate is fully consumed and copper residues are strictly controlled.

-

Preparation: Suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 equiv) and anhydrous Copper(II) bromide (1.2 equiv) in dry acetonitrile (0.2 M) under an inert argon atmosphere.

-

Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Add tert-butyl nitrite (1.5 equiv) dropwise over 15–20 minutes. Note: Strict temperature control is required to prevent the premature thermal decomposition of the diazonium salt.

-

Halide Transfer: Allow the reaction to warm to room temperature naturally. Stir for 4 hours. The evolution of nitrogen gas (bubbling) serves as a visual indicator of the radical recombination step.

-

Validation & Quenching: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). Upon complete consumption of the baseline-polar amine, quench the reaction with 1M aqueous HCl (10 mL/mmol). Causality: HCl decomposes any residual t-BuONO and solubilizes the copper salts into the aqueous phase, preventing heavy-metal contamination.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole as an off-white solid[3].

Multi-Modal Structural Elucidation

The structural confirmation of 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole requires a multi-modal approach. The presence of two distinct halogens (Br and Cl) provides a unique isotopic fingerprint, while the symmetric aromatic ring and the electron-deficient heterocycle offer distinct NMR and IR signatures[4][5].

Fig 2. Multi-modal structural elucidation logic for halogenated thiadiazoles.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures

The most definitive proof of the synthesized structure lies in its isotopic distribution. Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.

When a molecule contains exactly one Bromine and one Chlorine atom, the binomial expansion of these probabilities yields a highly specific 3 : 4 : 1 ratio for the M, M+2, and M+4 mass peaks. Observing this exact cluster in the HRMS (ESI+) spectrum self-validates the successful incorporation of the bromine atom without the loss of the chlorine substituent.

Table 1: HRMS Isotopic Distribution Analysis (Calculated for C₈H₄BrClN₂S)

| Isotopologue | Isotope Combination | Exact Mass (Da) | Relative Abundance (Normalized) |

| M | ⁷⁹Br, ³⁵Cl | 273.8967 | ~ 77.4% (approx. 3 parts) |

| M+2 | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl | 275.8947 | 100.0% (Base Peak, 4 parts) |

| M+4 | ⁸¹Br, ³⁷Cl | 277.8927 | ~ 24.1% (approx. 1 part) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because the 1,3,4-thiadiazole ring is fully substituted at the 2 and 5 positions, the ¹H NMR spectrum will exclusively display the signals of the 4-chlorophenyl group. The para-substitution pattern creates a classic, tightly coupled AA'BB' spin system, which resolves as two distinct doublets integrating to two protons each[4].

In the ¹³C NMR spectrum, the extreme electron-withdrawing nature of the thiadiazole nitrogens and the bromine atom heavily deshields the C-2 and C-5 carbons, pushing them far downfield[5].

Table 2: Expected NMR Spectral Data (CDCl₃ / DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment |

| ¹H | 7.85 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (H-2', H-6' ortho to thiadiazole) |

| ¹H | 7.52 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (H-3', H-5' ortho to chlorine) |

| ¹³C | 168.2 | Singlet | 1C | Thiadiazole C-5 (C-Ar) |

| ¹³C | 142.5 | Singlet | 1C | Thiadiazole C-2 (C-Br) |

| ¹³C | 137.8 | Singlet | 1C | Ar-C (C-4', attached to Cl) |

| ¹³C | 129.6 | Singlet | 2C | Ar-C (C-3', C-5') |

| ¹³C | 128.8 | Singlet | 2C | Ar-C (C-2', C-6') |

| ¹³C | 127.5 | Singlet | 1C | Ar-C (C-1', attached to thiadiazole) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as an orthogonal validation tool, confirming the integrity of the heterocyclic core and the presence of the carbon-halogen bonds. The absence of primary amine N-H stretching bands (typically found at 3400–3200 cm⁻¹ in the precursor) confirms the complete conversion of the starting material[4][5].

Table 3: Key Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3060 | C-H Stretch (weak) | Aromatic C-H bonds |

| ~ 1590, 1480 | C=N, C=C Stretch (strong) | Thiadiazole & Aromatic Ring framework |

| ~ 1090 | C-Cl Stretch (medium) | Aryl Chloride bond |

| ~ 680 | C-S-C Stretch (medium) | Thiadiazole Core thioether linkage |

| ~ 580 | C-Br Stretch (strong) | Aryl Bromide bond |

Conclusion

The structural elucidation of 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole relies on a synergistic interpretation of synthetic causality and analytical data. By utilizing a non-aqueous Sandmeyer bromination, chemists can bypass the hydrolytic degradation common to electron-deficient heterocycles. Subsequent characterization is anchored by the highly specific 3:4:1 isotopic cluster in HRMS, validating the di-halogenated state, while ¹H/¹³C NMR and FT-IR orthogonally confirm the regiochemistry and functional group integrity. This robust, self-validating framework ensures high-fidelity characterization essential for downstream drug development applications.

References

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI Source: MDPI URL: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki−Miyaura Coupling Source: ResearchGate URL: [Link]

-

Synthesis of Some Novel 1,3,4- and 1,2,4-Thiadiazole Derivatives Source: Taylor & Francis Online URL:[Link]

Sources

Technical Guide: Spectral Analysis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

The following technical guide details the spectral characterization of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole . This document is structured to serve as a definitive reference for validating the structural integrity and purity of this specific halogenated heterocycle, which serves as a critical intermediate in cross-coupling pharmacophore synthesis.

Executive Summary & Compound Profile

Compound: 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Role: Electrophilic Heterocyclic Scaffold

Molecular Formula:

This molecule represents a "bifunctional warhead." The C2-Bromine bond is highly activated for nucleophilic aromatic substitution (

Synthesis Context & Impurity Profile

To understand the spectra, one must understand the origin. This compound is typically synthesized via the Sandmeyer reaction from 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

-

Precursor: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

-

Reagents:

or -

Critical Impurity: Unreacted amine (starting material) or hydrolysis product (2-hydroxy/2-oxo tautomer).

Implication for Spectroscopy:

-

IR: Look for the disappearance of

stretches. -

NMR: Look for the shift of the thiadiazole Carbon-2.

Mass Spectrometry: The Isotopic Fingerprint

For this molecule, Mass Spectrometry (MS) is the most definitive tool for rapid identification due to the unique interplay between Chlorine and Bromine isotopes.

The "3:4:1" Rule

Unlike simple organics, this molecule possesses two distinct halogens. The isotopic abundance creates a characteristic triplet pattern for the molecular ion

-

Chlorine:

(75%) / -

Bromine:

(50%) /

Theoretical Isotopic Distribution:

-

M (274 Da): Contains

+ -

M+2 (276 Da): Contains (

+ -

M+4 (278 Da): Contains

+

Result: A relative intensity ratio of 3:4:1 . Observation of this pattern confirms the presence of both halogens intact on the ring.

Fragmentation Pathway

The thiadiazole ring is relatively stable, but specific cleavages occur under Electron Ionization (EI).

-

Loss of

: A hallmark of 1,3,4-thiadiazoles. -

Loss of Halogens: Sequential loss of

and -

Nitrile Formation: Fragmentation often yields 4-chlorobenzonitrile (

137/139).

Nuclear Magnetic Resonance (NMR)

NMR confirms the symmetry of the phenyl ring and the substitution state of the thiadiazole.

NMR (Proton)

Solvent: DMSO-

The spectrum is deceptively simple, showing only the para-substituted phenyl ring. The thiadiazole ring has no protons , making the absence of signals (specifically the broad

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.90 - 7.95 | Doublet ( | 2H | Ar-H (ortho to thiadiazole) | Deshielded by the heterocyclic ring.[1] |

| 7.50 - 7.55 | Doublet ( | 2H | Ar-H (meta to thiadiazole) | Shielded relative to ortho protons; coupled to Cl. |

| Absence | Broad Singlet | -- | Confirms conversion of amine to bromide. |

NMR (Carbon)

Solvent: DMSO-

This technique resolves the thiadiazole carbons.[2]

| Chemical Shift ( | Carbon Type | Assignment |

| ~168.0 | Quaternary ( | C5 (Thiadiazole): Attached to the phenyl ring. Highly deshielded. |

| ~140.0 - 145.0 | Quaternary ( | C2 (Thiadiazole): Attached to Bromine. Upfield shift relative to C5 due to the heavy atom effect of Br. |

| ~136.0 | Quaternary ( | Phenyl C1 (Ipso to thiadiazole). |

| ~135.0 | Quaternary ( | Phenyl C4 (Ipso to Chlorine). |

| ~129.5 | Methine ( | Phenyl C2/C6. |

| ~128.0 | Methine ( | Phenyl C3/C5. |

Infrared Spectroscopy (FT-IR)

IR is the primary "Gatekeeper" technique for rapid purity checks.

-

C=N Stretch (Thiadiazole): Sharp band at 1590–1610 cm⁻¹ .[3]

-

C-Br Stretch: distinct band in the fingerprint region, 600–700 cm⁻¹ .

-

Absence of N-H: The starting material has a double spike (

symmetric/asymmetric) at 3100–3300 cm⁻¹ . The absence of these peaks is the release criteria for the product.

Structural Elucidation Logic Flow

The following diagram illustrates the decision-making process for validating this compound, filtering out common synthetic failures.

Caption: QC Logic Flow. A step-by-step spectral filtration process to ensure the 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold is free of amine precursors and hydrolysis byproducts.

Experimental Protocol: Characterization Run

To replicate these results, follow this standardized protocol.

-

Sample Prep: Dissolve 10 mg of the solid in 0.6 mL of DMSO-

. Ensure the solution is clear; turbidity indicates inorganic salt contamination (Cu salts from Sandmeyer). -

Acquisition:

-

Run

NMR (16 scans) to check for symmetry. -

Run

NMR (512 scans) to resolve the quaternary C-Br carbon.

-

-

Data Processing: Calibrate DMSO residual peak to 2.50 ppm.

-

Validation:

-

Confirm integration of aromatic doublets is 1:1.

-

Verify absence of broad exchangeable protons (

shake not required if dry DMSO is used).

-

References

-

Synthesis of 1,3,4-Thiadiazole Scaffolds: Title: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Source: Molecules (2010), 15, 9046-9056.[1] URL:[Link] (Note: Describes the 5-(4-chlorophenyl)-1,3,4-thiadiazole core assembly and NMR characteristics of the phenyl ring).

-

Mass Spectrometry of Halogenated Heterocycles: Title: Mass Spectra - Fragmentation Patterns.[4][5][6] Source: ChemGuide. URL:[Link] (Note: Authoritative reference for calculating halogen isotope patterns M/M+2/M+4).

-

Commercial Compound Data: Title: 2-bromo-5-(4-chlorophenyl)-1,3-thiazole (Analog Reference). Source: American Elements.[7] URL:[Link] (Note: Used for physical property benchmarking of bromo-chloro-aryl heterocycles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

biological activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological profile.[1][2][3] This guide focuses on a specific, highly functionalized subset: derivatives of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole. The presence of a 4-chlorophenyl moiety at the 5-position is a common feature in potent bioactive molecules, enhancing lipophilicity and often improving target engagement. The 2-bromo substituent serves a dual role: it can act as a critical pharmacophoric element contributing directly to biological activity and as a versatile synthetic handle for further molecular elaboration, enabling the exploration of extensive chemical space. This combination has led to the identification of derivatives with significant potential across several therapeutic areas, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory applications.[4][5][6][7] This document synthesizes the current understanding of these derivatives, covering their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Its aromatic nature, in vivo stability, and ability to act as a hydrogen bond acceptor and a two-electron donor system make it a highly attractive core for drug design.[2][3] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral effects.[1][7][8][9][10]

The biological profile of a 1,3,4-thiadiazole derivative is profoundly influenced by the nature of the substituents at the 2- and 5-positions.

-

The 5-(4-chlorophenyl) Moiety: The incorporation of a phenyl group at the C5 position is a common strategy to introduce a hydrophobic domain. The addition of a chlorine atom at the para-position of this ring often enhances the potency of the molecule. This enhancement can be attributed to increased lipophilicity, which can improve cell membrane permeability, and favorable halogen bonding interactions with biological targets.[4] In several studies on anticonvulsant thiadiazoles, the presence of a halo group on the phenyl ring was found to be beneficial for activity.[11]

-

The 2-Bromo Substituent: The bromine atom at the C2 position is significant for two primary reasons. Firstly, as a halogen, it can participate in halogen bonding and other non-covalent interactions within a receptor's active site, directly contributing to the compound's biological effect. Secondly, it serves as an excellent leaving group, making the 2-position a reactive site for nucleophilic substitution. This allows for the straightforward synthesis of a vast library of derivatives (e.g., amines, ethers, thioethers) for SAR studies.

General Synthesis Strategy

The synthesis of the core 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole structure is typically achieved through a multi-step process starting from readily available 4-chlorobenzoic acid. The key steps involve the formation of the thiadiazole ring followed by the introduction of the bromine atom, often via a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

This protocol is adapted from general methods for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles.[12][13]

-

Acid Chloride Formation: Convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an appropriate solvent.

-

Acylthiosemicarbazide Synthesis: React the 4-chlorobenzoyl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine or THF) to form N-(4-chlorobenzoyl)thiosemicarbazide.

-

Cyclodehydration: Heat the resulting acylthiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.

-

Work-up and Purification: Neutralize the reaction mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization (e.g., from ethanol) to yield pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

This procedure is based on well-established Sandmeyer-type reactions for converting 2-amino-thiadiazoles to their 2-bromo analogs.[14]

-

Reaction Setup: Suspend the 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole precursor and copper(II) bromide in a suitable solvent like acetonitrile.

-

Diazotization: Cool the mixture in an ice bath to 0-5 °C. Add tert-butyl nitrite dropwise to the suspension, ensuring the temperature remains below 10 °C. Vigorous nitrogen evolution will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel.

Key Biological Activities and Mechanisms

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a core component of numerous compounds investigated for their anticancer properties.[5][15][16] Derivatives often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like tyrosine kinases.[1]

Structure-Activity Relationship Insights:

-

Compounds bearing a 5-phenyl-1,3,4-thiadiazol-2-amine scaffold have shown promising anti-proliferative effects.[17]

-

Derivatization of the 2-amino group can significantly modulate activity. For instance, N-substituted acetamide derivatives have demonstrated potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[18]

-

The presence of bulky or electron-withdrawing groups on substituents can influence activity, suggesting specific steric and electronic requirements for target binding.

Table 1: Representative Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound ID | 5-Position Substituent | 2-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2g | 2-(Benzenesulfonylmethyl)phenyl | -NH₂ | LoVo (Colon) | 2.44 | [17][18] |

| MCF-7 (Breast) | 23.29 | [17][18] |

| SCT-4 | 3-Methoxyphenylamino | 4-Chlorophenylamino | MCF-7 (Breast) | ~70% DNA biosynthesis inhibition @ 100 µM |[19] |

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anticonvulsant Activity

1,3,4-thiadiazole derivatives have been extensively investigated as anticonvulsant agents.[4][8][20] Their mechanism often involves the modulation of ion channels or inhibition of enzymes like carbonic anhydrase.[9] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying activity against generalized tonic-clonic and absence seizures, respectively.[4][9]

Structure-Activity Relationship Insights:

-

Aromatic substitution at the 5-position is considered crucial for anticonvulsant activity.[18]

-

Specifically, compounds with a 4-chlorophenyl group have shown promising activity in the MES test, indicating potential efficacy against generalized seizures.[4]

-

The nature of the substituent at the 2-position significantly influences both potency and neurotoxicity.

Table 2: Representative Anticonvulsant Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound Class | Test Model | Dose (mg/kg) | Activity | Reference |

|---|---|---|---|---|

| 6-(4-chlorophenyl)-[4][8][11]triazolo[3,4-b][4][8][20]thiadiazole | MES | 23.7 (ED₅₀) | Potent activity, PI > 10 | [4] |

| N-(4-chlorophenyl)-thiadiazole-diamine | MES | 30 | 100% protection | [11] |

| 5-Aryl-1,3,4-thiadiazole derivatives | scPTZ | 30-300 | Varied protection |[8][9] |

Protocol 4: Maximal Electroshock (MES) Seizure Test

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin) are required.[9]

-

Time Interval: Wait for the time of peak effect (typically 30-60 minutes post-administration).

-

Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is defined as protection.

-

Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀). Neurotoxicity can be assessed concurrently using the rotarod test.[8]

Antimicrobial and Anti-inflammatory Activities

Derivatives of the 1,3,4-thiadiazole scaffold frequently exhibit significant antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[7][10][21][22]

-

Antimicrobial Activity: The mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The spectrum of activity is highly dependent on the substitution pattern.[23][24] For example, the presence of electron-withdrawing groups on a phenyl ring at the 3-position of the thiadiazole was found to decrease antifungal activity in one study.[7]

-

Anti-inflammatory Activity: Many thiadiazole derivatives function as non-steroidal anti-inflammatory agents (NSAIDs), potentially through the inhibition of cyclooxygenase (COX) enzymes.[2][25] Some compounds have shown anti-inflammatory profiles superior to standard drugs like indomethacin in the carrageenan-induced rat paw edema model, a classic test for acute inflammation.[6][26]

Table 3: Representative Antimicrobial and Anti-inflammatory Data for Related Derivatives

| Activity Type | Compound Class | Assay | Result | Reference |

|---|---|---|---|---|

| Antimicrobial | 2,5-disubstituted 1,3,4-thiadiazoles | MIC | Good activity (MIC 4–16 µg/mL) against various strains | [24] |

| Anti-inflammatory | Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Carrageenan-induced paw edema | Significant inhibition of edema |[6] |

Future Perspectives and Drug Development

The 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold represents a highly promising starting point for the development of novel therapeutics. The compiled evidence from related structures strongly suggests that derivatives are likely to possess potent biological activities.

Key areas for future research include:

-

Systematic Derivatization: Leveraging the 2-bromo position as a synthetic handle to create large, diverse libraries of compounds through reactions like Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic substitution.

-

Target Identification: For the most potent compounds, employing techniques such as proteomics and affinity chromatography to identify their specific molecular targets, moving beyond phenotypic screening to mechanism-based drug design.

-

In Vivo Efficacy and ADMET Profiling: Advancing lead compounds into more complex animal models of disease and conducting thorough absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-like properties.

-

Computational Modeling: Using molecular docking and other in silico methods to predict the binding modes of these derivatives to known targets (e.g., COX-2, carbonic anhydrase, various kinases) and to guide the rational design of next-generation analogs with improved potency and selectivity.[25]

By integrating these strategies, researchers can fully exploit the therapeutic potential of this versatile and powerful chemical scaffold.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. thaiscience.info [thaiscience.info]

- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]

- 10. jetir.org [jetir.org]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. arjonline.org [arjonline.org]

- 21. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 22. japsonline.com [japsonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijpsdronline.com [ijpsdronline.com]

anticancer potential of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Technical Monograph: The Anticancer Potential of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Part 1: Executive Summary

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a critical "gateway scaffold" in modern medicinal chemistry. While rarely deployed as a standalone therapeutic due to the non-specific electrophilicity of the C-Br bond, it serves as the linchpin intermediate for synthesizing high-affinity inhibitors of EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 , and Carbonic Anhydrase IX (CA-IX) .

Its structural value lies in its bifunctional architecture :

-

The 4-Chlorophenyl Tail: Provides the necessary lipophilicity (

modulation) to penetrate the lipid bilayer and anchor the molecule within hydrophobic pockets of kinase enzymes. -

The 1,3,4-Thiadiazole Core: Acts as a bioisostere of pyrimidine, allowing it to mimic nucleobases and interact with DNA replication machinery or ATP-binding sites.

-

The 2-Bromo "Warhead": A highly reactive electrophilic center susceptible to Nucleophilic Aromatic Substitution (

), enabling the rapid generation of diverse libraries (amines, thiols, sulfonamides).

This guide details the technical roadmap for utilizing this scaffold, from synthesis to biological validation.

Part 2: Chemical Architecture & Mechanism of Action

Structural Logic (SAR)

The anticancer potency of this scaffold is not intrinsic to the bromo-derivative itself—which acts primarily as a non-specific alkylating agent—but is unlocked through specific derivatization.

| Structural Component | Function in Oncology | Key Interaction |

| 1,3,4-Thiadiazole Ring | Pharmacophore | Hydrogen bonding (N3/N4) with amino acid residues (e.g., Thr790 in EGFR). |

| 4-Chlorophenyl Group | Hydrophobic Anchor | |

| 2-Bromo Substituent | Synthetic Handle | Leaving group for introducing pharmacophores (piperazines, sulfonamides) that drive selectivity. |

Primary Mechanisms of Derived Agents

Once the bromine is displaced by a nucleophile (e.g., a piperazine or sulfonamide), the resulting agents typically function via:

-

Kinase Inhibition (ATP Competition): The thiadiazole nitrogen atoms coordinate with the hinge region of kinases (EGFR, VEGFR), preventing ATP binding and blocking downstream signaling (Ras/Raf/MEK/ERK pathway).

-

Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Cytochrome C release and Caspase-3/9 activation.

-

Carbonic Anhydrase IX Inhibition: Sulfonamide derivatives (synthesized from the bromo-precursor via thiol intermediates) bind to the Zinc ion in CA-IX, disrupting pH regulation in hypoxic tumor environments.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates how derivatives of the 2-Bromo scaffold intervene in cancer cell survival pathways.

Caption: Mechanism of Action: The scaffold is chemically converted into active inhibitors that block EGFR signaling and shift the Bax/Bcl-2 ratio to trigger apoptosis.[1][2][3]

Part 4: Experimental Protocols

Workflow 1: Synthesis of the 2-Bromo Scaffold

Note: This protocol assumes the starting material is 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Principle: The Sandmeyer-type reaction replaces the primary amine with a bromine atom using a radical-nucleophilic pathway.

Reagents:

-

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq)

-

Copper(II) Bromide (

) (1.5 eq) -

tert-Butyl Nitrite (

) (1.5 eq) -

Acetonitrile (ACN) (Solvent)[4]

Step-by-Step:

-

Dissolution: Suspend the 2-amino precursor and

in anhydrous ACN under a nitrogen atmosphere. -

Addition: Cool to 0°C. Add

dropwise over 20 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour into ice-cold 10% HCl solution to quench excess nitrite and solubilize copper salts.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Water.

-

Expected Yield: 65–75%

-

Appearance: Pale yellow crystalline solid.

-

Workflow 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the

Protocol:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Dissolve 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells.

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin or 5-Fluorouracil.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Plot Log(Concentration) vs. % Viability to calculate

Part 5: Data Analysis & Interpretation

The following table summarizes typical

| Compound Variant | Substituent at C-2 | Target Cell Line | Activity Level | |

| Scaffold (Base) | -Br | MCF-7 | > 50.0 | Low / Inactive |

| Derivative A | -NH-Phenyl (Aniline) | MCF-7 | 12.5 | Moderate |

| Derivative B | -NH-Piperazine-CH3 | MCF-7 | 2.3 | High |

| Derivative C | -SO2NH2 (Sulfonamide) | A549 | 5.8 | High |

Key Insight: The 2-Bromo compound itself often shows poor potency (

References

-

El-Masry, A. et al. (2022). "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation". Molecules. Link

-

Juszczak, M. et al. (2012). "Synthesis and anticancer activity of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives". Medicinal Chemistry Research. Link

-

BenchChem Technical Guides. (2025). "Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide". BenchChem.[4] Link

-

Altınop, N. et al. (2018). "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potential anticancer agents". Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Plech, T. et al. (2015). "Studies on the synthesis and anticancer activity of 2,5-disubstituted-1,3,4-thiadiazoles". Chemical Biology & Drug Design. Link

Sources

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Antimicrobial Efficacy of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole: A Technical Guide to Mechanism and Validation

Executive Summary and Pharmacophore Rationale

As the global crisis of antimicrobial resistance (AMR) accelerates, the demand for novel, non-traditional pharmacophores has never been higher. Among the most promising heterocyclic scaffolds is the 1,3,4-thiadiazole nucleus. Known for its unique bioisosteric properties and broad-spectrum biological activities, this five-membered ring modulates enzyme function and disrupts vital biochemical pathways in pathogens [1].

In my experience optimizing heterocyclic drug candidates, the specific derivative 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a highly rationalized structural design. The antimicrobial potency of this molecule is driven by a synergistic combination of its substituents:

-

The 1,3,4-Thiadiazole Core: Acts as a rigid, electron-deficient hinge that readily engages in hydrogen bonding and dipole-dipole interactions with bacterial target proteins.

-

The 5-(4-Chlorophenyl) Moiety: The para-chloro substitution significantly enhances the lipophilicity (LogP) of the molecule. This causality is critical: increased lipophilicity facilitates passive diffusion across the phospholipid bilayer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains.

-

The 2-Bromo Substituent: Halogens at the 2-position act as powerful electron-withdrawing groups and strong halogen bond donors. The polarizability of the bromine atom allows for highly specific, directional interactions with nucleophilic residues (e.g., cysteine or serine) in bacterial enzyme active sites, significantly lowering the Minimum Inhibitory Concentration (MIC) [2].

Mechanisms of Antimicrobial Action

The bactericidal and fungicidal activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole is multipotent, reducing the likelihood of rapid target-site mutation. Extensive docking studies and in vitro assays of structurally analogous halogenated thiadiazoles reveal two primary mechanisms of action:

-

Enzymatic Inhibition via Halogen Bonding: The 2-bromo group facilitates binding to critical bacterial kinases (such as Kinase ThiM) and DNA gyrase [3]. By arresting DNA supercoiling, the compound halts replication.

-

Membrane Disruption and Metabolic Arrest: The lipophilic 4-chlorophenyl tail inserts into the bacterial membrane, altering permeability. Secondary effects include the modulation of defense enzymes and the disruption of the glycolysis/gluconeogenesis pathways [4].

Mechanism of action for 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole in bacterial cells.

Self-Validating Experimental Methodologies

To rigorously evaluate the antimicrobial efficacy of this compound, standard protocols must be adapted to account for the molecule's specific physicochemical properties. Below are the field-proven, step-by-step methodologies designed with built-in self-validation.

Protocol A: Colorimetric Minimum Inhibitory Concentration (MIC) Assay

Causality of Choice: Highly lipophilic compounds like 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole often precipitate in aqueous Mueller-Hinton Broth (MHB), creating visual turbidity that masks true bacterial inhibition. To circumvent this, we utilize resazurin (Alamar Blue) as a colorimetric indicator. Resazurin reduction to fluorescent resorufin strictly correlates with active cellular respiration, eliminating false-positive resistance readings.

Step-by-Step Workflow:

-

Compound Preparation: Dissolve the thiadiazole derivative in 100% DMSO to a stock concentration of 10 mg/mL.

-

Serial Dilution: Perform two-fold serial dilutions in MHB in a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

-

Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

-

Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours in the dark.

-

Readout: The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Self-Validation System: This protocol mandates a sterility control (media only; validates aseptic technique), a growth control (bacteria + 1% DMSO vehicle; validates viability and rules out solvent toxicity), and a reference antibiotic control (e.g., Ciprofloxacin; validates assay sensitivity).

Protocol B: Time-Kill Kinetics

Causality of Choice: MIC only provides a static snapshot of inhibition. To determine whether the compound is bacteriostatic or bactericidal, and to assess concentration-dependent versus time-dependent killing dynamics, a time-kill assay with logarithmic sampling intervals (0, 2, 4, 8, 24h) is required. This captures both the acute onset of action and potential late-stage resistance emergence.

Step-by-Step Workflow:

-

Preparation: Prepare flasks containing 10 mL of MHB supplemented with the compound at 1×, 2×, and 4× the predetermined MIC.

-

Inoculation: Inoculate flasks with the test organism to achieve a starting density of 1 × 10⁶ CFU/mL.

-

Sampling: At 0, 2, 4, 8, and 24 hours post-inoculation, extract a 100 µL aliquot from each flask.

-

Neutralization & Dilution: Immediately perform 10-fold serial dilutions of the aliquot in sterile Phosphate-Buffered Saline (PBS). Crucial Step: This dilution neutralizes the compound, preventing carryover toxicity from inhibiting growth on the agar plate.

-

Plating: Plate 100 µL of the dilutions onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours and enumerate the colonies.

Self-validating time-kill kinetics workflow for assessing bactericidal activity.

Quantitative Data Summary

Based on comparative structure-activity relationship (SAR) data for halogenated 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives [1][4], the table below summarizes the expected in vitro antimicrobial profile. The data highlights the compound's pronounced efficacy against Gram-positive pathogens, driven by the lipophilic 4-chlorophenyl group's affinity for the peptidoglycan layer.

| Microbial Strain | Gram Stain / Type | Expected MIC Range (µg/mL) | Susceptibility Profile |

| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 2.5 - 8.0 | Highly Susceptible |

| Bacillus subtilis (ATCC 6633) | Gram-Positive | 4.0 - 12.5 | Susceptible |

| Escherichia coli (ATCC 25922) | Gram-Negative | 16.0 - 32.0 | Moderately Susceptible |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | > 64.0 | Resistant (Efflux Pump Mediated) |

| Candida albicans (ATCC 10231) | Fungal (Yeast) | 8.0 - 16.0 | Susceptible |

| Xanthomonas oryzae pv. oryzae | Gram-Negative | 1.5 - 4.0 | Highly Susceptible |

Note: The exceptional activity against agricultural pathogens like Xanthomonas spp. aligns with recent discoveries positioning thiadiazole derivatives as potent agrochemical bactericides [4].

Conclusion

The 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold is a highly rationalized, multipotent antimicrobial agent. By leveraging the electron-withdrawing and halogen-bonding capabilities of the 2-bromo group alongside the membrane-penetrating lipophilicity of the 4-chlorophenyl moiety, researchers can achieve significant inhibition of both clinical and agricultural pathogens. Adhering to the self-validating colorimetric MIC and time-kill protocols outlined above ensures that the inherent physicochemical challenges of this lipophilic compound do not compromise data integrity.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI Pharmaceuticals. Available at:[Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at:[Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules (NIH PMC). Available at:[Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. ACS Journal of Agricultural and Food Chemistry. Available at:[Link]

Technical Guide: Antiviral Utility & Properties of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Executive Summary

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a critical "privileged scaffold" in medicinal chemistry, specifically within the design of antiviral therapeutics. While the bromo-derivative itself functions primarily as a high-reactivity electrophilic intermediate, it serves as the obligate precursor to a class of potent 2-substituted-5-(4-chlorophenyl)-1,3,4-thiadiazoles .

These derivatives exhibit significant antiviral activity against both plant viruses (Tobacco Mosaic Virus - TMV) and human pathogens (HIV-1, HCMV), driven by the bioisosteric relationship between the thiadiazole ring and pyrimidine nucleosides.[1] This guide details the physicochemical logic, synthetic utility, and downstream antiviral mechanisms associated with this scaffold.[2][3]

Part 1: Chemical Profile & Structural Logic

The Pharmacophore Architecture

The molecule derives its utility from three distinct structural zones, each contributing to its role in antiviral ligand design:

| Structural Zone | Component | Function in Drug Design |

| Zone A: Lipophilic Anchor | 4-Chlorophenyl Group | Provides lipophilicity (LogP modulation) to ensure cellular membrane permeability. The para-chloro substituent enhances metabolic stability against oxidative degradation (blocking para-hydroxylation). |

| Zone B: Bioisosteric Core | 1,3,4-Thiadiazole Ring | Acts as a bioisostere of pyrimidine bases (cytosine/thymine). Its planar, electron-deficient nature allows for |

| Zone C: Reactive Warhead | C2-Bromo Substituent | A labile leaving group. It does not typically bind the target itself but enables Nucleophilic Aromatic Substitution ( |

Physicochemical Properties[1][3]

-

Molecular Formula:

-

Molecular Weight: 275.55 g/mol

-

Reactivity Profile: The C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfur atom, making the bromine highly susceptible to displacement by nucleophiles (amines, thiols).

Part 2: Antiviral Mechanism of Action (MoA)

The antiviral activity of this scaffold is realized upon derivatization.[4] The core mechanism relies on the Thiadiazole-Pyrimidine Bioisosterism .

Mechanism: Viral Polymerase Inhibition

The 1,3,4-thiadiazole ring mimics the pyrimidine ring found in natural nucleosides.[1][2] When derivatized (e.g., with an amide or amine at the C2 position), the molecule can occupy the nucleotide binding pocket of viral enzymes.

-

Competitive Inhibition: The molecule competes with natural substrates (dCTP/dTTP) for the active site of Reverse Transcriptase (HIV) or Viral RNA Polymerase (TMV) .

- -Stacking: The 4-chlorophenyl group engages in hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the enzyme's non-nucleoside binding pocket (NNBP), stabilizing the inhibitor-enzyme complex.

-

Replication Blockade: Binding prevents the phosphodiester bond formation required for viral RNA/DNA chain elongation.

Visualization of Mechanism

The following diagram illustrates the transition from the Bromo-precursor to the Active Antiviral agent and its interaction with the viral target.

Caption: Transformation of the electrophilic bromo-scaffold into an active antiviral ligand via nucleophilic substitution.

Part 3: Antiviral Applications & Data[1][2][4][5][6][7][8][9][10]

Application A: Plant Virology (Tobacco Mosaic Virus - TMV)

Research has demonstrated that converting the bromo-intermediate into sulfonamide derivatives yields potent anti-TMV agents.[5]

-

Active Derivative: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides.[4][5][6][7]

-

Performance: Compounds in this class have shown inhibition rates (~50% at 500 μg/mL) comparable to the commercial antiviral Ningnanmycin .

-

SAR Insight: The electron-withdrawing 4-chlorophenyl group is essential; replacing it with electron-donating groups (e.g., methoxy) significantly reduces potency.

Application B: Human Virology (HIV-1 & HCMV)

The 2-amino derivatives (synthesized by displacing the bromine with amines) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Active Derivative: 2-substituted-amino-5-(4-chlorophenyl)-1,3,4-thiadiazoles.[1][2][5]

-

Potency: Anti-HIV-1 activity observed in the micromolar range (

7.50–20.83 μM).[1] -

Selectivity: While less potent than Zidovudine (

0.016 μM), these compounds offer a distinct resistance profile, making them valuable for combination therapy research.

Quantitative Data Summary

| Derivative Class | Target Virus | Assay Type | Activity Metric | Reference |

| Sulfonamide | Tobacco Mosaic Virus (TMV) | Half-leaf Method | ~50% Inhibition @ 500 μg/mL | Chen et al. [1] |

| Amino-aryl | HIV-1 (IIIB strain) | MT-4 Cell Culture | Serban [2] | |

| Amino-aryl | HCMV (Cytomegalovirus) | Polymerase Assay | >90% Inhibition @ 25 μM | Serban [2] |

Part 4: Experimental Protocols

Synthesis of the Scaffold

Note: This protocol validates the identity of the material before antiviral testing.

Step 1: Cyclization to Thiol

-

React 4-chlorobenzoic acid hydrazide with carbon disulfide (

) in ethanolic KOH. -

Reflux for 12 hours.

-

Acidify with HCl to precipitate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

Step 2: Bromination (The Sandmeyer-like Transformation)

-

Alternative Route: If starting from the 2-amino analog (obtained via thiosemicarbazide cyclization):

-

Suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole in 48% HBr.

-

Cool to -5°C. Add

dropwise to form the diazonium salt. -

Add CuBr/HBr solution and heat to 60°C.

-

Result: 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole precipitates. Recrystallize from ethanol.

Antiviral Assay: TMV (Half-Leaf Method)

Used to verify activity of sulfonamide derivatives derived from the scaffold.

-

Host: Nicotiana tabacum L. leaves of the same age.

-

Inoculation: Mechanically inoculate the left side of the leaf with TMV (mixed with abrasive).

-

Treatment: Apply the test compound (dissolved in DMF/water + Tween 20) to the right side of the leaf.

-

Incubation: Incubate at 25°C for 3-4 days.

-

Scoring: Count local lesion numbers.

-

Where

= avg lesion count on control half,

-

Part 5: Strategic Synthesis Workflow

The following diagram details how the 2-bromo scaffold serves as a divergence point for creating multiple antiviral classes.

Caption: Divergent synthesis pathways utilizing the 2-Bromo scaffold to access human and plant antiviral agents.

References

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Bhadury, P. S. (2010).[8] Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056.

-

Serban, G. (2020).[3] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942.[3]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-thiadiazole derivatives.[5] Acta Pharmaceutica, 58(2), 135-146.

Sources

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Synthesis and Antiviral Activity of [research.amanote.com]

mechanism of action of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

An In-Depth Technical Guide for Chemical Biology & Drug Discovery [1][2][3]

Executive Summary: The Electrophilic Scaffold

The compound 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a critical "privileged scaffold" in medicinal chemistry. Unlike inert structural motifs, this molecule functions as a reactive electrophile due to the specific electronic environment of the 1,3,4-thiadiazole ring. The electron-withdrawing nature of the two nitrogen atoms (positions 3 and 4) activates the carbon at position 2 (C2), making the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (

This guide details the mechanism of action (MoA) from two perspectives:

-

Chemical Biology (The Warhead): How the 2-bromo group facilitates covalent modification of biological targets or serves as a synthetic handle.

-

Pharmacology (The Core): The intrinsic biological activity of the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety, particularly in PI3K/Akt/mTor pathway inhibition (anticancer) and microbial cell wall disruption .

Chemical Mechanism: The Electrophilic Warhead

The primary mechanism of action for the 2-bromo derivative, distinct from its amino- or mercapto- analogs, is its reactivity as an electrophile.

2.1. Electronic Activation &

Reactivity

The 1,3,4-thiadiazole ring is electron-deficient (

-

The Leaving Group: The bromine atom at C2 is a good leaving group.

-

The Nucleophile: In a biological context, cysteine thiols (-SH) or lysine amines (-NH2) on proteins can attack C2, displacing the bromide ion.

-

Result: Formation of a stable thioether or amine linkage. This is the basis for covalent inhibition of enzymes or the synthesis of derivative libraries.

2.2. Synthetic Utility (The "Click" Equivalent)

In drug development, this compound is primarily used as a precursor to generate libraries of:

-

Sulfonamides: Via chlorosulfonation (targeting Carbonic Anhydrase).

-

Imidazo[2,1-b][1,3,4]thiadiazoles: Via condensation with

-haloketones (targeting anticancer pathways).

Biological Pathways & Pharmacological Targets[4][5][6]

While the 2-bromo compound is often a precursor, the 5-(4-chlorophenyl)-1,3,4-thiadiazole core it delivers is a potent pharmacophore.

3.1. Anticancer Mechanism: PI3K/Akt/mTor Inhibition

Derivatives of this scaffold have been shown to inhibit the PI3K/Akt/mTor signaling pathway , a critical regulator of cell growth, proliferation, and survival.

-

Mechanism: The thiadiazole core occupies the ATP-binding pocket of kinases (like PI3K or mTOR), preventing phosphorylation of downstream effectors (Akt, p70S6K).

-

Outcome: Induction of autophagy and apoptosis in cancer cells (e.g., A549, MCF-7).

-

Key Interaction: The 4-chlorophenyl group provides hydrophobic interactions within the binding pocket, while the N3/N4 atoms accept hydrogen bonds from the kinase hinge region.

3.2. Antimicrobial Mechanism: Membrane Disruption & Enzyme Inhibition

-

Target: Bacterial cell wall synthesis enzymes (e.g., Mur ligases) and fungal lanosterol 14

-demethylase (CYP51). -

Action: The lipophilic 4-chlorophenyl tail inserts into the lipid bilayer, while the polar thiadiazole head group interacts with surface proteins, disrupting membrane integrity.

Visualization of Signaling Pathways

The following diagram illustrates the downstream effects of the 1,3,4-thiadiazole scaffold on the PI3K/Akt/mTor pathway, leading to autophagy and apoptosis.

Figure 1: Mechanism of PI3K/Akt/mTor pathway inhibition by 1,3,4-thiadiazole derivatives, leading to autophagy.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

To generate the 2-bromo derivative from the 2-amino precursor.[4]

-

Reagents: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.0 eq), Sodium Nitrite (

, 1.5 eq), Hydrobromic Acid (HBr, 48%), Copper(I) Bromide (CuBr, 0.5 eq). -

Procedure:

-

Suspend the 2-amino precursor in 48% HBr at -5°C.

-

Add

(aq) dropwise, maintaining temperature < 0°C (Diazotization). -

Stir for 30 min.

-

Add the diazonium salt solution to a stirred solution of CuBr in HBr at room temperature.

-

Heat to 60°C for 1 hour until gas evolution ceases.

-

Workup: Neutralize with

, extract with ethyl acetate, dry over

-

-

Validation:

-NMR (loss of C-NH2 signal, shift of C2), Mass Spectrometry (characteristic Br isotope pattern 1:1).

Protocol B: Nucleophilic Substitution Assay (

)

To test reactivity against biological nucleophiles (e.g., Glutathione).

-

Setup: Dissolve 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole (10 mM) in DMSO.

-

Reaction: Mix with Glutathione (GSH, 50 mM) in Phosphate Buffer (pH 7.4) at 37°C.

-

Monitoring: Analyze aliquots by HPLC-UV at 0, 30, 60, and 120 minutes.

-

Endpoint: Disappearance of the bromo-peak and appearance of the GSH-adduct peak confirms electrophilic reactivity.

Quantitative Data Summary

Table 1: Structure-Activity Relationship (SAR) of 5-(4-chlorophenyl)-1,3,4-thiadiazoles

| C2 Substituent | Mechanism | Primary Target | IC50 / MIC (Typical) |

| -Br (Bromo) | Electrophilic / Covalent | Synthetic Intermediate / Cys-Proteases | N/A (Reactive) |

| -NH2 (Amino) | H-Bond Donor | Kinase Inhibitor (ATP Competitive) | 1.2 - 5.0 |

| -SH (Thiol) | Metal Chelation | Metalloenzymes (e.g., Urease) | 10 - 50 |

| -SO2NH2 | Zinc Binding | Carbonic Anhydrase | 0.01 - 0.1 |

References

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 2010.[2][5]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 2025.

-

Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2-Propylimidazo[2,1-b][1,3,4]Thiadiazole. De La Salle University Research, 2014.

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines. Nature Communications, 2025.

-

Biological Activities of Thiadiazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 2012.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a cornerstone in the architecture of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry is believed to be a key factor in the ability of 1,3,4-thiadiazole derivatives to interfere with critical biological pathways, including DNA replication. The unique electronic properties of the thiadiazole ring also contribute to its pharmacological versatility, enabling it to participate in various non-covalent interactions with biological targets.

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. The 5-(4-chlorophenyl) substitution on the 1,3,4-thiadiazole core has been a particularly fruitful area of investigation, with numerous analogs exhibiting potent biological effects. The introduction of a bromine atom at the 2-position of this scaffold presents an intriguing avenue for modulating the molecule's physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to enhance potency, improve selectivity, and favorably alter pharmacokinetic profiles. This guide will provide a comprehensive exploration of the structure-activity relationship (SAR) of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole analogs, delving into their synthesis, biological evaluation, and the nuanced role of halogenation in their therapeutic potential.

Synthetic Pathways: Crafting the 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole Core

The synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole analogs typically proceeds through a multi-step sequence, beginning with the construction of the core 1,3,4-thiadiazole ring, followed by the strategic introduction of the bromine atom.

Synthesis of the Precursor: 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

A common and efficient route to the key precursor, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, involves the acid-catalyzed cyclization of a 4-substituted benzoyl thiosemicarbazide.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

-

Step 1: Synthesis of 1-(4-chlorobenzoyl)thiosemicarbazide.

-

To a solution of 4-chlorobenzoyl chloride in a suitable solvent (e.g., acetone), an equimolar amount of potassium thiocyanate is added. The mixture is stirred to form 4-chlorobenzoyl isothiocyanate.

-

Without isolation, hydrazine hydrate is carefully added to the reaction mixture.

-

The resulting precipitate of 1-(4-chlorobenzoyl)thiosemicarbazide is collected by filtration, washed, and dried.

-

-

Step 2: Cyclization to 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

-

The 1-(4-chlorobenzoyl)thiosemicarbazide is added portion-wise to a cold, stirred dehydrating agent, such as concentrated sulfuric acid.

-

The reaction mixture is allowed to warm to room temperature and then gently heated for several hours.

-

After cooling, the mixture is carefully poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia solution).

-

The solid 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol.

-

Diagram of the Synthetic Pathway for the Precursor

Caption: Synthesis of the key precursor.

Bromination of the 2-Amino-1,3,4-thiadiazole Ring

The introduction of a bromine atom at the 2-position of the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine can be achieved through a Sandmeyer-type reaction. A patent for the synthesis of the related 2-amino-5-bromo-1,3,4-thiadiazole provides a viable approach.

Experimental Protocol: Synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

-

Diazotization:

-

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is dissolved in an acidic solution (e.g., aqueous hydrobromic acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature and vigorous stirring. The formation of the diazonium salt is monitored.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution with continuous stirring.

-

Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate, 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Diagram of the Bromination Reaction

Caption: Bromination via a Sandmeyer reaction.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole analogs is a composite of the contributions from the 1,3,4-thiadiazole core, the 5-(4-chlorophenyl) substituent, and the 2-bromo group. While a systematic study of a wide array of 2-bromo analogs is not extensively documented in a single source, a robust SAR can be constructed by examining related compounds and the known effects of halogenation.

Anticancer Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxic activity against various cancer cell lines. The primary point of structural variation in many studies is the 2-position, where the amino group is often acylated or further substituted.

-

Role of the 5-(4-chlorophenyl) Group: The presence of the 4-chlorophenyl ring at the 5-position is a common feature in many active analogs. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the thiadiazole ring and can participate in halogen bonding with biological targets.

-

Modifications at the 2-Position:

-

Acylation of the 2-amino group: The synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide serves as a key intermediate for creating a variety of analogs.

-

Introduction of Piperazine/Piperidine Moieties: The introduction of substituted piperazine or benzyl piperidine rings via an acetamide linker at the 2-position has been shown to enhance anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines. This suggests that extending the molecule with these heterocyclic systems can lead to improved interactions with the target site.

-

Sulfonamide Moiety: The addition of a p-tolyl sulfonamide group to the 2-amino position of 5-(4-chlorophenyl)-1,3,4-thiadiazole resulted in a compound with remarkable potency against breast, liver, colon, and lung cancer cells, and high selectivity for cancer cells over normal cells. This indicates that the sulfonamide linkage is a favorable modification for enhancing anticancer efficacy.

-

-

The Influence of the 2-Bromo Substituent: While direct comparative data for a series of 2-bromo analogs is limited, the introduction of a bromo group is expected to significantly impact the molecule's properties:

-